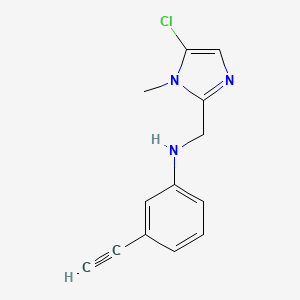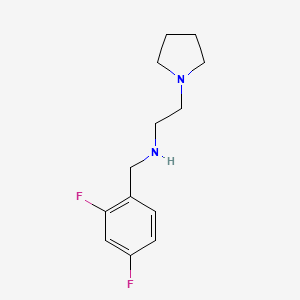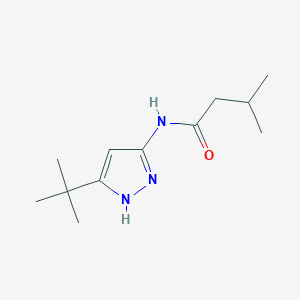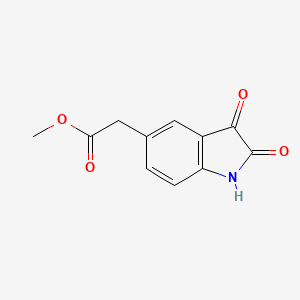
n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is a chemical compound with a complex structure that includes an imidazole ring, a chloro substituent, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The ethynyl group can participate in covalent bonding with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylnorleucinamide hydrochloride
- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol
Uniqueness
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H12ClN3 |
|---|---|
Molekulargewicht |
245.71 g/mol |
IUPAC-Name |
N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-3-10-5-4-6-11(7-10)15-9-13-16-8-12(14)17(13)2/h1,4-8,15H,9H2,2H3 |
InChI-Schlüssel |
AJHXFLPTHQBNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1CNC2=CC=CC(=C2)C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)





